molecular formula C22H26FN3O6S B2880056 N1-(2-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-45-3

N1-(2-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2880056
CAS No.: 872986-45-3
M. Wt: 479.52
InChI Key: SBQIFVSFLZNURI-UHFFFAOYSA-N
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Description

N1-(2-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O6S and its molecular weight is 479.52. The purity is usually 95%.
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Scientific Research Applications

Insecticide Development

Compounds with unique chemical structures, including novel substituents similar to those found in the queried compound, have been developed as insecticides. For example, flubendiamide demonstrates strong insecticidal activity, especially against lepidopterous pests, and is considered safe for non-target organisms. Its novel mode of action and compatibility with integrated pest management programs highlight the importance of innovative chemical designs in pest control (Tohnishi et al., 2005).

Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, demonstrating high singlet oxygen quantum yield. These properties make them potent photosensitizers for photodynamic therapy, a treatment method for cancer. The compound's efficiency in generating singlet oxygen and its fluorescence properties are crucial for its application in Type II mechanisms of photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotection

Certain compounds have shown to preferentially inhibit the Na+/Ca2+ exchange (NCX) mechanism, particularly NCX3, offering protection against neuronal cell damage induced by hypoxia/reoxygenation. This specificity suggests therapeutic potential for neuroprotective drugs, illustrating the relevance of selective inhibition in medical applications (Iwamoto & Kita, 2006).

Chemical Synthesis

Compounds containing sulfonyl and fluorobenzyl groups play significant roles in chemical synthesis, facilitating various reactions including sulfoxidation and the synthesis of secondary amines. These processes are essential for the production of diverse chemical entities, demonstrating the broad applicability of such functional groups in synthetic chemistry (Zhang et al., 2016; Kurosawa, Kan, & Fukuyama, 2003).

Antimicrobial Activity

New pyridazinyl sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, showing significant effectiveness against various bacterial strains. This highlights the potential of sulfonamide derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Mohamed, 2007).

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-15-12-17(8-9-19(15)31-2)33(29,30)26-10-5-11-32-20(26)14-25-22(28)21(27)24-13-16-6-3-4-7-18(16)23/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQIFVSFLZNURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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